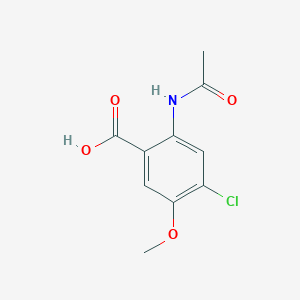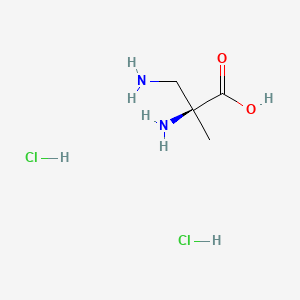
Methylsulfonylsulfonylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfonylsulfonylmethane, also known as dimethyl sulfone, is an organosulfur compound with the chemical formula (CH₃)₂SO₂. This colorless solid features the sulfonyl functional group and is the simplest of the sulfones. It is relatively inert chemically and can resist decomposition at elevated temperatures. This compound occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylsulfonylsulfonylmethane can be synthesized through the oxidation of dimethyl sulfoxide. This process involves the use of oxidizing agents such as hydrogen peroxide or ozone under controlled conditions. The reaction typically proceeds as follows: [ \text{(CH₃)₂SO} + \text{Oxidizing Agent} \rightarrow \text{(CH₃)₂SO₂} ]
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of dimethyl sulfoxide with hydrogen peroxide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material to the desired product .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced back to dimethyl sulfoxide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Dimethyl sulfoxide.
Substitution: Various sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methylsulfonylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and thermal stability.
Biology: Studied for its role in cellular metabolism and as a source of sulfur.
Medicine: Investigated for its anti-inflammatory and antioxidant properties. It is used as a dietary supplement to support joint health and reduce inflammation.
Industry: Utilized in the production of high-temperature solvents and as a cutting agent for illicitly manufactured methamphetamine
Wirkmechanismus
Methylsulfonylsulfonylmethane exerts its effects through several mechanisms:
Anti-inflammatory: It inhibits the production of inflammatory cytokines and reduces oxidative stress.
Antioxidant: It enhances the production of glutathione, a powerful antioxidant.
Cellular Metabolism: It provides sulfur, which is essential for the synthesis of amino acids, proteins, and enzymes
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulfoxide (DMSO): Shares similar chemical properties but differs in its oxidation state.
Sulfolane: Another sulfone with different applications in industrial processes.
Dimethyl sulfate: A related compound with distinct chemical reactivity.
Uniqueness: Methylsulfonylsulfonylmethane is unique due to its combination of chemical inertness, thermal stability, and biological activity. Unlike dimethyl sulfoxide, it is less reactive and more stable under various conditions, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
10383-49-0 |
|---|---|
Molekularformel |
C2H6O4S2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
methylsulfonylsulfonylmethane |
InChI |
InChI=1S/C2H6O4S2/c1-7(3,4)8(2,5)6/h1-2H3 |
InChI-Schlüssel |
YOKNTCZOOFBTDG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


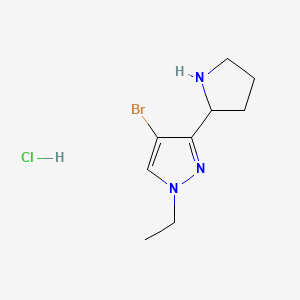
![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)

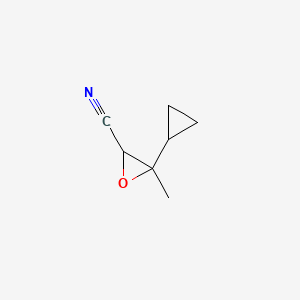
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)

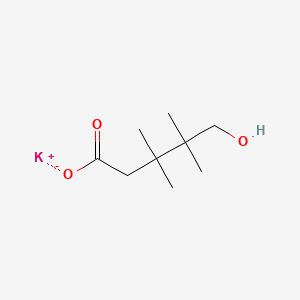
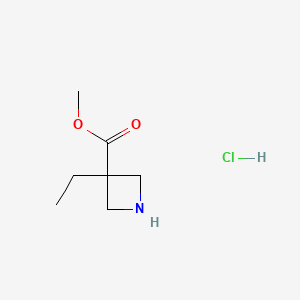
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)
